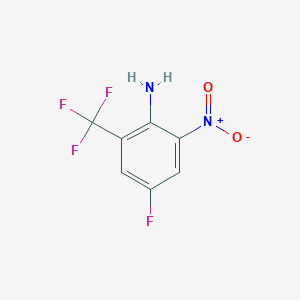

4-氟-2-硝基-6-(三氟甲基)苯胺

描述

Synthesis Analysis

The synthesis of compounds related to 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline, such as 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, involves multi-step processes including fluorination, substitution, and reduction steps with an overall yield of about 50% (Yang Shijing, 2013). These methods highlight the complexity and challenges in synthesizing fluorinated aniline derivatives.

Molecular Structure Analysis

Studies on related fluorinated anilines, such as 4-nitro-3-(trifluoromethyl)aniline, using spectroscopic techniques (FT-IR, FT-Raman) and theoretical methods (DFT), reveal detailed information on vibrational, structural, and electronic properties. Such analyses show the significant impact of substituent groups on molecular and electronic properties (S. Saravanan, V. Balachandran, K. Viswanathan, 2014). The presence of fluorine, amino, and nitro groups notably influences the geometry of the benzene ring and its vibration modes.

Chemical Reactions and Properties

Fluoromethyl-2,4,6-trinitrophenylsulfonate, a compound with a somewhat related structure, showcases the reactivity of fluorinated compounds, enabling the electrophilic introduction of CH2F groups into selected nucleophiles. This reactivity is pivotal for understanding the chemical behavior of fluorinated anilines and their utility in synthesizing monofluoromethyl derivatives (M. Reichel et al., 2021).

Physical Properties Analysis

The synthesis and study of compounds like 4-fluoro-3-(trifluoromethyl)aniline provide insights into the physical properties of fluorinated anilines, such as their solvatochromism, photophysical properties, and the effects of fluorination on molecular reactivity and stability. Theoretical studies complement experimental findings, offering a deeper understanding of the influence of fluorine atoms on compound properties (B. Revathi, V. Balachandran, B. Raja, K. Anitha, M. Kavimani, 2017).

科学研究应用

1. Agrochemical and Pharmaceutical Industries

- Application : 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .

- Results : Trifluoromethylpyridine derivatives are majorly used in the protection of crops from pests. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

2. Synthesis of Diphenylthioethers

- Application : 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline is used as a pharmaceutical intermediate, specifically for the synthesis of diphenylthioethers .

3. Synthesis of Monoazo Dyes

- Application : 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes .

- Methods : This compound undergoes diazotization and coupling with various compounds like N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids .

4. Synthesis of Bicyclic Heterocycles

- Application : This compound is an excellent precursor for the synthesis of bicyclic heterocycles, such as quinoxalines and quinoline, as well as tricyclic heterocycles such as benzoimidazotriazines, phenazines, and phenoxazines .

5. Preparation of Ocfentanil Derivatives

- Application : 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline can be used as a building block for ocfentanil derivatives as an analgesic .

6. Preparation of Bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane

- Application : 2-Fluoro-6-(trifluoromethyl)aniline may be used in the preparation of bis[4-amino-3-fluoro-5-(trifluoromethyl)phenyl]methane .

7. Synthesis of Fluorinated Building Blocks

8. FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . This article specially features and details the previous 20-year literature data, covering CF3-incorporated potential drug molecules, including their syntheses and uses for various diseases and disorders .

安全和危害

属性

IUPAC Name |

4-fluoro-2-nitro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O2/c8-3-1-4(7(9,10)11)6(12)5(2-3)13(14)15/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQNQGVENLOUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20278845 | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

CAS RN |

344-29-6 | |

| Record name | 344-29-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluoro-2-nitro-6-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20278845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3,4-Bis(benzyloxy)phenyl]ethan-1-one](/img/structure/B1267272.png)

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)